

Pharmacological profile of ATX inhibitor 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

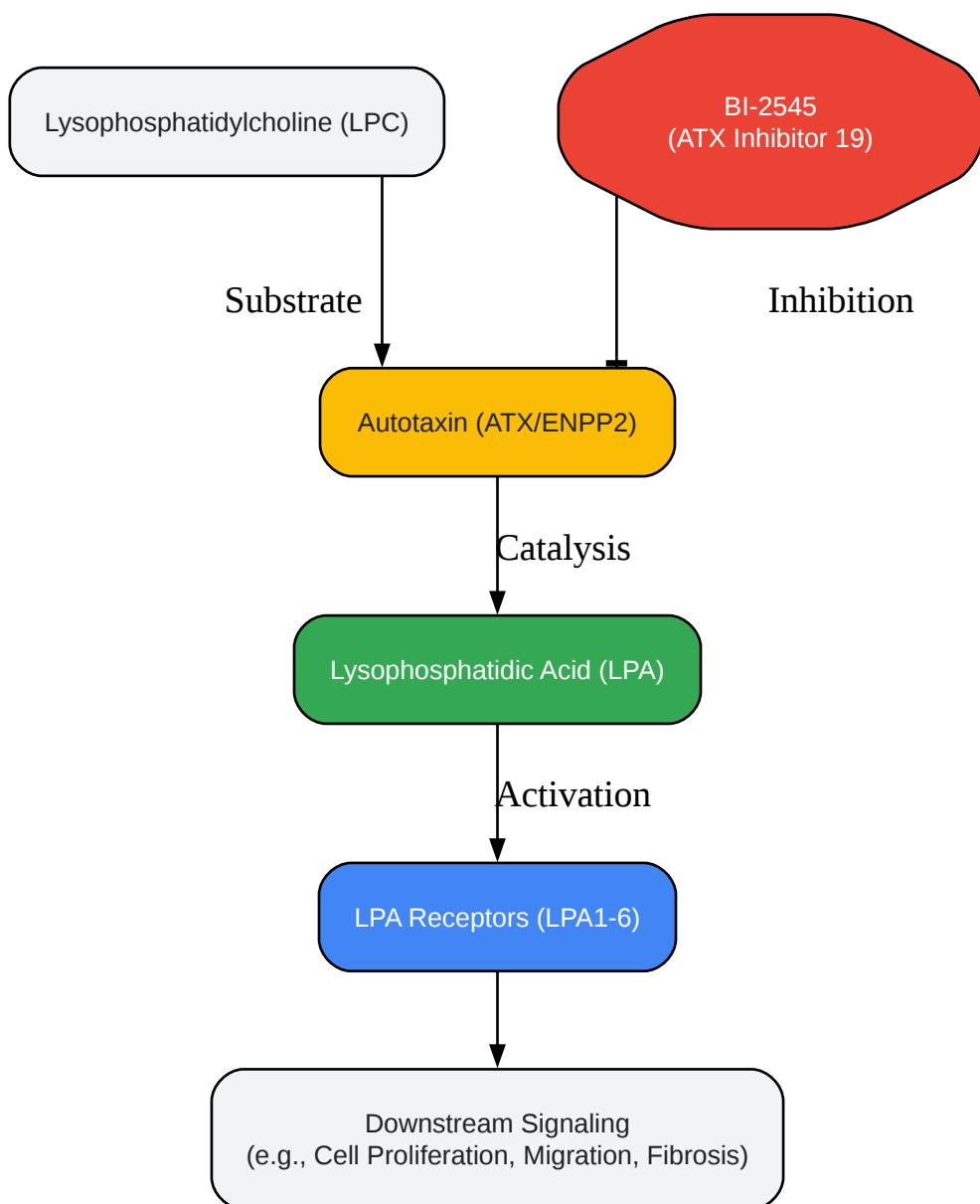
Compound Name: *ATX inhibitor 19*

Cat. No.: *B15141363*

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of ATX Inhibitor BI-2545

For Researchers, Scientists, and Drug Development Professionals


Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).^[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, migration, fibrosis, and inflammation.^{[2][3]} Consequently, the development of potent and selective ATX inhibitors has become a significant area of interest for therapeutic intervention in various diseases, such as idiopathic pulmonary fibrosis and cancer.^{[3][4]} This document provides a detailed pharmacological profile of BI-2545, a potent and selective ATX inhibitor, also referred to as compound 19 in its discovery publication.^[5]

Mechanism of Action

BI-2545 is a small molecule inhibitor that targets the enzymatic activity of autotaxin.^[5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.^[1] LPA then binds to a family of G protein-coupled receptors (LPA1-6) to elicit downstream cellular responses.^[6] By inhibiting ATX, BI-2545 effectively reduces the production of LPA, thereby modulating the signaling cascade.^[5]

Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention for BI-2545.

[Click to download full resolution via product page](#)

Caption: The ATX-LPA signaling pathway and the inhibitory action of BI-2545.

Quantitative Pharmacological Data

The following tables summarize the key *in vitro* and *in vivo* pharmacological parameters of BI-2545.^[5]

Table 1: In Vitro Potency and Physicochemical Properties

Parameter	Value
IC50 (ATX Enzyme Assay)	100 nM
Substrate Used	18:1 Lysophosphatidylcholine (LPC)
Caco-2 Permeability	High
Efflux	Low
Microsomal Stability (Human)	Stable
Microsomal Stability (Rat)	Moderately Stable

Table 2: In Vivo Pharmacokinetic Profile in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Dose-Normalized AUC (nM·h)	2320	675
Clearance (% Liver Blood Flow)	10	-
Volume of Distribution (Vss, L/kg)	0.9	-
Dose-Normalized Cmax (nM)	-	149
Tmax (h)	-	1.7
Half-life (t _{1/2} , h)	1.8	3.4
Oral Bioavailability (F, %)	-	30

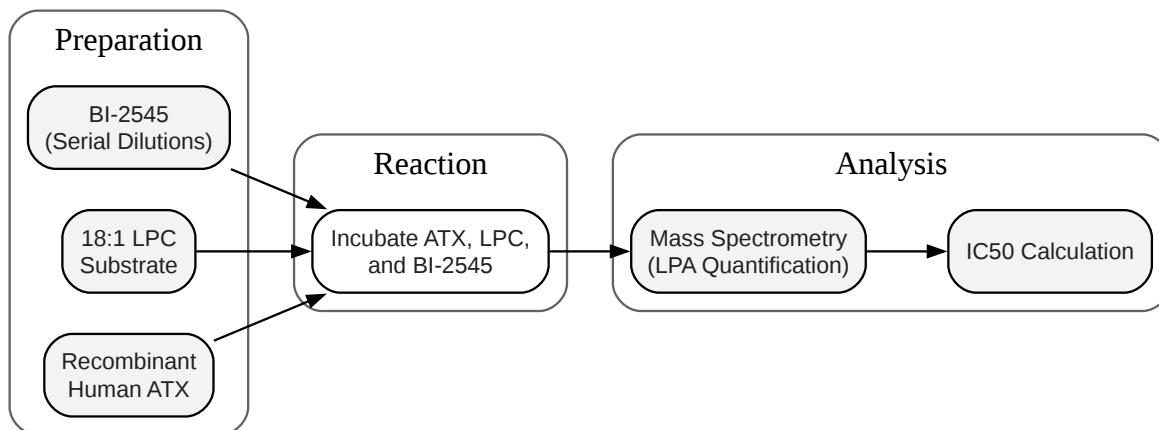
Table 3: In Vivo Efficacy in Rats

Parameter	Result
Plasma LPA Reduction	Up to 90%

Table 4: Selectivity Profile

BI-2545 was profiled against a broad panel of in vitro pharmacology assays at a concentration of 10 μ M (~4500-fold the ATX IC50). Significant, though incomplete, cross-reactivity was observed for only four targets.[\[5\]](#)

Target	% Inhibition at 10 μ M
5-HT2a	55%
L-type Calcium Channel	80%
Na ⁺ Channel Site 2	66%
Norepinephrine Transporter	61%


Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

ATX Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of a compound against autotaxin's enzymatic activity.

- Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. The natural substrate, 18:1 lysophosphatidylcholine (LPC), is utilized.
- Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (BI-2545) are incubated in a suitable buffer system.
- Detection: The formation of the product, lysophosphatidic acid (LPA), is monitored over time. This is typically achieved using mass spectrometry, which allows for sensitive and specific quantification of the lipid product.
- Data Analysis: The rate of LPA formation is measured at each inhibitor concentration. The data are then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the ATX enzyme inhibition assay.

In Vivo Pharmacokinetic and Efficacy Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of BI-2545, as well as its ability to modulate plasma LPA levels in a living organism.

- Animal Model: Male Sprague-Dawley rats are typically used for these studies.
- Dosing:
 - Intravenous (IV): A single dose of BI-2545 is administered intravenously (e.g., via the tail vein) to determine parameters like clearance and volume of distribution.
 - Oral (PO): A single dose is administered orally (e.g., by gavage) to assess oral bioavailability, Tmax, and Cmax.
- Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated from these samples.
- Bioanalysis:

- Pharmacokinetics: The concentration of BI-2545 in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacodynamics: The levels of various LPA species in the plasma are measured, also using LC-MS/MS, to determine the extent and duration of target engagement.
- Data Analysis:
 - Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, F%) are calculated from the drug concentration-time profiles.
 - The percentage reduction in plasma LPA levels is calculated relative to a vehicle-treated control group.

Conclusion

BI-2545 (compound 19) is a potent and selective inhibitor of autotaxin with a favorable in vitro and in vivo profile.^[5] It demonstrates good oral bioavailability and achieves significant and sustained reduction of plasma LPA levels in preclinical models.^[5] Its high selectivity, as indicated by the broad panel screening, further underscores its potential as a valuable tool compound for studying the biological roles of the ATX-LPA axis and as a lead candidate for the development of therapeutics for fibrosis and other ATX-mediated diseases.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]

- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of ATX inhibitor 19]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141363#pharmacological-profile-of-atx-inhibitor-19\]](https://www.benchchem.com/product/b15141363#pharmacological-profile-of-atx-inhibitor-19)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com